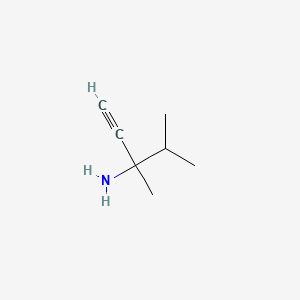
1-Pentyn-3-amine, 3,4-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pentyn-3-amine, 3,4-dimethyl- is an organic compound with the molecular formula C7H13N. It belongs to the class of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound features a triple bond between carbon atoms (alkyne) and an amine group, making it a unique structure in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Pentyn-3-amine, 3,4-dimethyl- can be synthesized through various methods. One common approach involves the alkylation of ammonia or amines with halogenoalkanes. For instance, the reaction of 3,4-dimethyl-1-pentyn-3-ol with ammonia under specific conditions can yield the desired amine .
Industrial Production Methods
Industrial production of 1-Pentyn-3-amine, 3,4-dimethyl- typically involves large-scale chemical reactions using similar synthetic routes. The process may include the use of catalysts and controlled reaction environments to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
1-Pentyn-3-amine, 3,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted amines.
Applications De Recherche Scientifique
1-Pentyn-3-amine, 3,4-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Pentyn-3-amine, 3,4-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical pathways. Its unique structure allows it to bind to specific sites on proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4-Dimethyl-1-pentyn-3-ol
- 3-Methyl-1-pentyn-3-amine
- 4,4-Dimethyl-1-pentyne
Uniqueness
1-Pentyn-3-amine, 3,4-dimethyl- is unique due to its combination of an alkyne and an amine group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various chemical reactions and applications .
Propriétés
Numéro CAS |
54495-21-5 |
|---|---|
Formule moléculaire |
C7H13N |
Poids moléculaire |
111.18 g/mol |
Nom IUPAC |
3,4-dimethylpent-1-yn-3-amine |
InChI |
InChI=1S/C7H13N/c1-5-7(4,8)6(2)3/h1,6H,8H2,2-4H3 |
Clé InChI |
CMAQDSITDMHBPR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)(C#C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


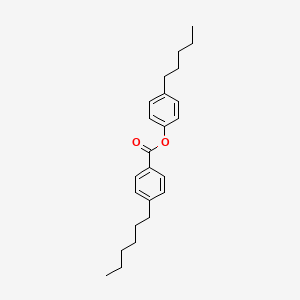

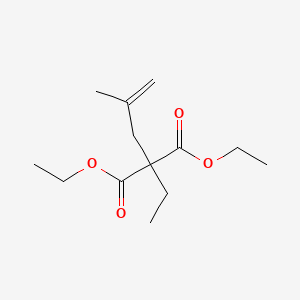
![Chloro{[chloro(difluoro)methyl]selanyl}difluoromethane](/img/structure/B14625617.png)
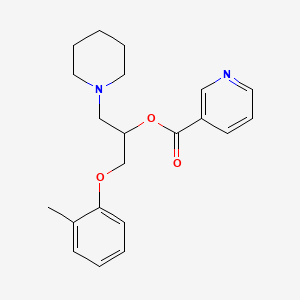

![{[(1H-Tetrazol-1-yl)methyl]sulfanyl}acetic acid](/img/structure/B14625634.png)
![[2-(4-Cycloheptylphenyl)ethyl]carbamyl chloride](/img/structure/B14625638.png)

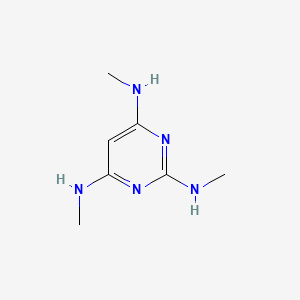
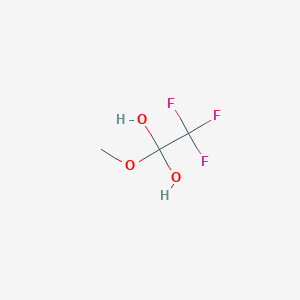
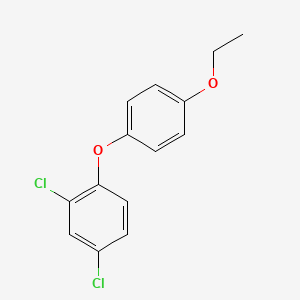
![5-Ethyl-2-methyl-2,3,4,11-tetrahydro-1H-pyrido[3,4-a]carbazole](/img/structure/B14625680.png)

